3-(3-吡啶基)丙烯醛

描述

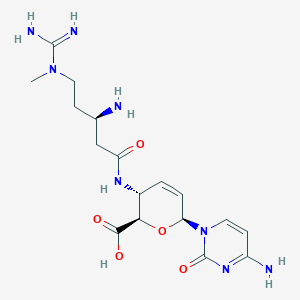

3-(3-Pyridyl)acrolein is a chemical compound that has been used as an organic linker to connect d and f block metals to form a 3D heterometallic coordination polymer with luminescence property . It is also used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .

Synthesis Analysis

A novel reaction pathway was developed for the synthesis of pyridine and 3-picoline from the condensation of gas-phase acrolein dimethyl acetal or acrolein diethyl acetal and ammonia over various catalysts in a fixed-bed reactor . ZnO loaded on alkaline–acid sequentially-treated HZSM-5, namely ZnO/HZSM-5-At-acid, was prepared and employed in these reactions for the first time .

Molecular Structure Analysis

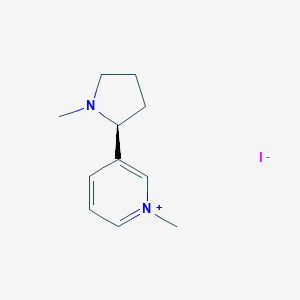

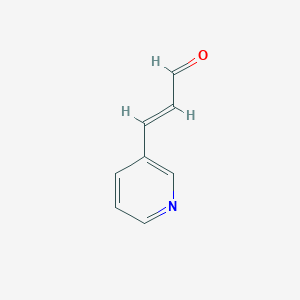

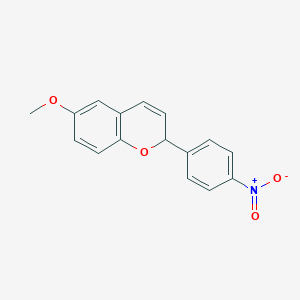

The molecular formula of 3-(3-Pyridyl)acrolein is C8H7NO . The average mass is 133.147 Da and the monoisotopic mass is 133.052765 Da .

Chemical Reactions Analysis

The pyrolysis of acrolein was studied at temperatures of up to 1700 K. Radicals and other unstable species produced in the early reaction stages, including vinyl radical, methyl radical, and methyl ketene, were identified . These reactive intermediates reveal reaction pathways to stable species, including carbon monoxide, ethylene, and acetylene .

Physical And Chemical Properties Analysis

The density of 3-(3-Pyridyl)acrolein is 1.1±0.1 g/cm3. It has a boiling point of 269.6±15.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 50.8±3.0 kJ/mol. The flash point is 124.0±27.8 °C .

科学研究应用

Fabrication of Conductive Polymer Membrane

A conductive polymer membrane with excellent performance was successfully fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) film . This membrane was used for electrochemically simultaneously detecting catechol and hydroquinone . The proposed membrane exhibited an obvious electrocatalytic effect on catechol and hydroquinone, owing to the synergistic effect of PPAA and MWCNTs .

Electrochemical Sensor in Environmental Analysis

The constructed membrane mentioned above can potentially be a good candidate for constructing electrochemical sensors in environmental analysis . The final electrode was successfully applied to analyze catechol and hydroquinone in actual water samples, and it obtained robust recovery for catechol with 95.2% and 98.5%, and for hydroquinone with 97.0% and 97.3% .

Pyrolysis of Acrolein

The pyrolysis of acrolein, a commonly encountered pollutant of health concern, was studied at temperatures of up to 1700 K . The study identified radicals and other unstable species produced in the early reaction stages, including vinyl radical, methyl radical, and methyl ketene .

Investigation of High-Temperature Chemistry

The high-temperature chemistry of acrolein is of significant practical interest . One example is the vinyl radical (a species observed for the first time in acrolein pyrolysis in this study), which has been implicated in the formation of polycyclic aromatic hydrocarbons and subsequently soot particles from molecular combustion byproducts .

Enhancement of Nitrosamine’s Lung Carcinogenicity

Acrolein has been proven to increase the pulmonary tumorigenic activity of the nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . Three-hour incubation of mice on acrolein did not induce lung adenomas, whereas it did significantly enhance NNK’s lung carcinogenicity .

作用机制

Target of Action

Acrolein, a related compound, is known to interact with proteins and other macromolecules of cells lining the respiratory tract .

Mode of Action

These include its chemical reactivity with proteins and other macromolecules of cells lining the respiratory tract, cellular oxidative stress, including compromise of the important anti-oxidant glutathione, chronic inflammation, and necrotic cell death .

Biochemical Pathways

Acrolein has been shown to be involved in neurodegenerative diseases mainly by elevating oxidative stress, polyamine metabolism, neuronal damage, and plasma acr-pc levels, and decreasing urinary 3-hpma and plasma gsh levels .

Result of Action

Acrolein has been shown to cause dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction .

Action Environment

Humans are exposed to acrolein per oral (food and water), respiratory (cigarette smoke, automobile exhaust, and biocide use) and dermal routes, in addition to endogenous generation (metabolism and lipid peroxidation) .

安全和危害

Acrolein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to eyes, skin, and mucous membrane, and decrease pulmonary function . Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .

属性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQTOXLAPFNMR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridyl)acrolein | |

CAS RN |

28447-15-6 | |

| Record name | NSC211742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)